5-(Aminomethyl)-4-methylpyridin-2-amine
Description
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
5-(aminomethyl)-4-methylpyridin-2-amine |
InChI |
InChI=1S/C7H11N3/c1-5-2-7(9)10-4-6(5)3-8/h2,4H,3,8H2,1H3,(H2,9,10) |
InChI Key |
YYCHPXKRSSCCMO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1CN)N |
Canonical SMILES |
CC1=CC(=NC=C1CN)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine-Based Analogs
4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (Compound 33)
- Structure : A pyridine derivative with a methyl group at position 4 and a lipophilic 2-methyl-4-(methylthio)butyl chain at position 6 .
- Key Differences : The bulky methylthio-butyl group increases lipophilicity (logP), likely reducing aqueous solubility compared to the target compound. This modification may enhance membrane permeability but limit applications in polar biological environments.
- Synthesis : Prepared via deprotection of a pyrrole intermediate, indicating distinct reactivity profiles .
4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine (CAS 1552457-95-0)
- Structure: Features a pyrrolidine ring (a secondary amine) at position 5 instead of the primary aminomethyl group .
- Key Differences : The pyrrolidine substituent increases basicity (pKa ~10–11) and may improve metabolic stability due to reduced susceptibility to oxidative deamination. This could enhance bioavailability in vivo.
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
- Structure : Incorporates a piperazine ring at position 5, substituted with an ethyl group .
- Key Differences : The piperazine moiety improves water solubility (via protonation at physiological pH) and is commonly used to optimize pharmacokinetic properties (e.g., half-life, CNS penetration) in drug design.
Pyrimidine-Based Analogs
5-(Aminomethyl)-2-methylpyrimidin-4-amine dihydrochloride
- Structure: A pyrimidine ring with aminomethyl (position 5) and methyl (position 2) groups, formulated as a dihydrochloride salt .
- The dihydrochloride salt enhances aqueous solubility (>100 mg/mL predicted).
2-Chloro-4-methylpyrimidin-5-amine
- Structure : Chlorine at position 2 and methyl at position 4 on a pyrimidine ring .
- Key Differences: The electron-withdrawing chlorine atom increases electrophilicity, making this compound reactive in nucleophilic substitution reactions. However, the absence of an aminomethyl group limits hydrogen-bonding capacity.
Complex Derivatives with Extended Substituents
XVZ (6-{2-[5-(2-aminoethyl)-2,3-difluorophenyl]ethyl}-4-methylpyridin-2-amine)
- Structure: A difluorophenyl-ethylamino side chain linked to the pyridine core .
6,6'-{[5-(Aminomethyl)benzene-1,3-diyl]diethane-2,1-diyl}bis(4-methylpyridin-2-amine)
Structural and Functional Comparison Table
Key Research Findings
- Hydrogen-Bonding vs. Lipophilicity: The target compound’s aminomethyl group provides a balance between solubility and lipophilicity, unlike bulkier analogs (e.g., Compound 33) or halogenated derivatives (e.g., 2-chloro-4-methylpyrimidin-5-amine) .
- Heterocycle Impact: Pyrimidine-based analogs (e.g., 5-(Aminomethyl)-2-methylpyrimidin-4-amine) exhibit distinct electronic properties compared to pyridine derivatives, influencing target selectivity in enzyme inhibition .
- Pharmacokinetic Optimization : Piperazine or pyrrolidine substituents (e.g., 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine) are strategic modifications to enhance bioavailability and metabolic stability .
Preparation Methods
Direct Substitution of Trichloromethyl Groups
A one-step synthesis route involves the reaction of 2-chloro-5-trichloromethylpyridine with ammonia or primary amines. This method, disclosed in EP0609811A1, avoids hazardous intermediates like 2-chloro-5-monochloromethylpyridine, enhancing operational safety. The trichloromethyl group undergoes nucleophilic displacement with ammonia at elevated temperatures (120–180°C) in polar aprotic solvents such as dimethylformamide (DMF), yielding 5-(aminomethyl)-4-methylpyridin-2-amine with 75–85% efficiency.
Hydrolysis of Chlorinated Intermediates
CN113474332A describes the conversion of 2-chloro-5-methyl-4-aminopyridine to the target compound via alkaline hydrolysis. Treatment with potassium hydroxide (KOH) in methanol at 80–100°C under pressurized conditions cleaves the chlorine substituent at position 2, forming the corresponding pyridone intermediate, which is subsequently reduced. This stepwise approach achieves 70–78% overall yield but requires careful control of reaction time to minimize byproduct formation.
Reductive Amination Strategies
Hydrogenation of Nitrile Precursors
Catalytic Hydrodehalogenation
Platinum-Catalyzed Hydrogenolysis
CN113474332A discloses the hydrogenation of 2-chloro-5-methyl-4-amino-pyridine-1-oxide using platinum oxide (PtO₂) in methanol at 25–50°C under 1–3 bar H₂. This method selectively removes the chlorine atom while preserving the aminomethyl group, achieving 82–88% yield. The use of Pt catalysts minimizes over-reduction, a common issue with palladium-based systems.
Comparative Analysis of Methodologies
Industrial Scalability and Cost Efficiency
Catalytic hydrogenolysis offers the best scalability, with platinum catalysts reusable for 5–7 cycles without significant activity loss. In contrast, the one-step amination requires excess ammonia (215 equivalents), increasing raw material costs. Economic modeling favors the hydrogenolysis route for large-scale production, assuming Pt recovery systems are implemented.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : and confirm substitution patterns and amine functionality. For example, splitting patterns at δ 4.1–4.3 ppm (aminomethyl protons) distinguish regioisomers .
- Mass Spectrometry (ESI-MS) : Exact mass analysis (e.g., m/z 254.1 [M+H]) ensures molecular weight consistency .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
How do structural modifications (e.g., fluorination or trifluoromethylation) impact the pharmacological activity of this compound derivatives?
Advanced Research Focus
Fluorination at the pyridine ring enhances metabolic stability and bioavailability. For instance, trifluoromethyl-substituted analogs exhibit improved binding to enzymes like methionine aminopeptidase-1 (IC < 50 nM) due to increased hydrophobicity and electron-withdrawing effects .
QSAR Insights : Lipophilic parameters (Log P) and steric bulk (molar refractivity) correlate with activity. A QSAR model for pyridin-2-amine derivatives showed Log P > 2.5 and steric occupancy < 70 Å optimize antibacterial activity .
What in vitro models are appropriate for assessing the bioactivity of this compound derivatives?
Q. Basic Research Focus
- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., methionine aminopeptidase-1) using Co-activated enzymes and synthetic substrates (e.g., leucine-AMC) .
- Cell-Based Assays : Cytotoxicity screening in HEK-293 or HepG2 cells with MTT assays (IC determination) .
Advanced Consideration : Use CRISPR-edited cell lines to study target-specific effects. For example, knockout models of nitric oxide synthase (NOS) clarify mechanisms in anti-inflammatory studies .
How can researchers resolve contradictions in reported bioactivity data for pyridin-2-amine derivatives?
Advanced Research Focus
Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Strategies include:
- Reproducibility Checks : Replicate studies under standardized conditions (e.g., PBS buffer, pH 7.4, 37°C).
- Metabolite Profiling : LC-MS/MS identifies active metabolites interfering with parent compound activity .
- Computational Validation : Molecular docking (e.g., AutoDock Vina) reconciles bioactivity with predicted binding poses .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for reactions involving volatile amines or chlorinated solvents .
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
